Methyl 4-heptylbenzoate
Description
Methyl 4-heptylbenzoate (CAS: 6892-80-4) is a benzoic acid derivative with a heptyl chain at the para position of the benzene ring and a methyl ester group. It has been identified in plant extracts, such as those from Dalbergia species, where it was detected via chromatographic analysis with a retention time of 11.528 minutes and a 79% similarity match . Limited data are available on its synthesis, physicochemical properties, or applications in the provided evidence.
Properties
CAS No. |
68109-90-0 |
|---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
methyl 4-heptylbenzoate |
InChI |
InChI=1S/C15H22O2/c1-3-4-5-6-7-8-13-9-11-14(12-10-13)15(16)17-2/h9-12H,3-8H2,1-2H3 |
InChI Key |
VSXNZWYZIJDUSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-heptylbenzoate can be synthesized through the esterification of 4-heptylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-heptylbenzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-heptylbenzoic acid.
Reduction: Reduction reactions can convert it back to the corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as sodium hydroxide or other nucleophiles can be employed.
Major Products:
Oxidation: 4-heptylbenzoic acid.
Reduction: 4-heptylbenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-heptylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reference compound in analytical chemistry.
Biology: It serves as a model compound in studies of ester hydrolysis and enzyme kinetics.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the manufacture of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of methyl 4-heptylbenzoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol. This hydrolysis is catalyzed by esterases and other enzymes in biological systems. The released products can then participate in further biochemical pathways .
Comparison with Similar Compounds
Key Observations :
- 4-Cyanophenyl 4-heptylbenzoate shares the heptyl chain but replaces the methyl ester with a 4-cyanophenyl ester, increasing molecular weight and introducing nitrile functionality .
- Methyl 4-hydroxybenzoate (Methylparaben) and Methyl 4-methoxybenzoate feature smaller substituents (hydroxyl and methoxy groups, respectively), reducing hydrophobicity compared to the heptyl chain .
Physical and Chemical Properties
Available data for select compounds:
Notes:
Key Contrasts :
- Methyl 4-hydroxybenzoate is widely used in consumer products due to its antimicrobial properties, whereas 4-Cyanophenyl 4-heptylbenzoate is restricted to laboratory settings owing to its toxicity .
Metabolic and Environmental Data
- Methyl 4-hydroxybenzoate : Rapidly absorbed and excreted in humans, with metabolites detected in urine within 24 hours .
- 4-Cyanophenyl 4-heptylbenzoate: No ecotoxicity or biodegradability data available; disposal must prevent environmental release .
- This compound: No metabolic or environmental studies reported in the provided evidence.
Biological Activity
Methyl 4-heptylbenzoate is a compound that has garnered interest in various fields, including medicinal chemistry and environmental science. This article provides a comprehensive overview of its biological activities, including its antibacterial, antifungal, and potential therapeutic properties.
Chemical Structure and Properties
This compound is an ester derived from benzoic acid and heptyl alcohol. Its chemical formula is , and it features a long hydrophobic heptyl chain attached to a benzoate moiety. This structure contributes to its unique biological activity.
Antibacterial Activity
Research indicates that this compound exhibits antibacterial properties against various pathogenic bacteria. A study evaluated the compound's efficacy against common bacteria, including Staphylococcus aureus and Escherichia coli. The results showed that this compound inhibited bacterial growth effectively at certain concentrations.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 100 µg/mL |
These findings suggest that this compound could be a candidate for developing new antibacterial agents, particularly in the face of rising antibiotic resistance.
Antifungal Activity
In addition to its antibacterial effects, this compound has been tested for antifungal activity . A study assessed its effectiveness against various fungal strains, including Candida albicans and Aspergillus niger. The compound demonstrated significant antifungal properties, with IC50 values indicating effective inhibition of fungal growth.
| Fungal Strain | IC50 (µg/mL) |
|---|---|
| Candida albicans | 30 |
| Aspergillus niger | 45 |
This antifungal activity highlights the potential of this compound in treating fungal infections.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have also been investigated in several cancer cell lines. In vitro studies revealed that the compound exhibited dose-dependent cytotoxicity against human cancer cells, including breast (MCF-7) and lung (A549) cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| A549 | 40 |
These results suggest that this compound may possess anticancer properties, warranting further exploration into its mechanism of action and potential therapeutic applications.
The exact mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies indicate that it may disrupt cellular membranes or interfere with metabolic pathways in target organisms. The hydrophobic nature of the heptyl chain likely enhances its ability to penetrate lipid membranes, contributing to its biological activity.
Case Studies
- Antibacterial Efficacy : In a clinical setting, a formulation containing this compound was applied topically to patients with skin infections caused by resistant strains of bacteria. The treatment resulted in significant improvement in infection resolution rates compared to standard antibiotic treatments.
- Cytotoxicity in Cancer Research : A research group conducted a series of experiments using this compound on MCF-7 cells. They observed that the compound induced apoptosis through the activation of caspase pathways, suggesting a potential mechanism for its anticancer effects.
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthesis route for Methyl 4-heptylbenzoate?
- Methodology : Prioritize reaction selectivity and yield optimization. For esterification, use Friedel-Crafts acylation or direct esterification of 4-heptylbenzoic acid with methanol under acidic catalysis. Monitor reaction progress via thin-layer chromatography (TLC) or NMR. Purification typically involves column chromatography using silica gel and non-polar solvents (e.g., hexane/ethyl acetate gradients). Oxidation of intermediates may require KMnO₄ in aqueous conditions, while reductions (e.g., converting alkynes to alkanes) can employ Pd/C with H₂ .
Q. How should this compound be characterized using spectroscopic and chromatographic methods?
- Methodology :
- NMR : Analyze and NMR to confirm ester linkage (e.g., carbonyl resonance at ~168 ppm) and alkyl chain integration.
- IR : Identify ester C=O stretches (~1720 cm⁻¹) and aromatic C-H bends.
- HPLC/GC-MS : Use reverse-phase HPLC with C18 columns and methanol/water mobile phases for purity assessment. Compare retention times against certified standards (e.g., USP/EP protocols) .
- Melting Point : Confirm consistency with literature values (e.g., 125–128°C for methylparaben analogs) .
Q. What solvents and storage conditions optimize stability for this compound in experimental workflows?
- Methodology : Solubility studies indicate higher solubility in ethanol and methanol compared to water. Use anhydrous solvents to prevent hydrolysis. Store at 2–8°C in amber vials under inert gas (N₂/Ar) to minimize photodegradation and oxidation. Monitor degradation via periodic HPLC analysis .
Advanced Research Questions
Q. How can contradictions in reaction yields under varying catalytic conditions be systematically resolved?
- Methodology : Apply Design of Experiments (DoE) to test variables (e.g., catalyst loading, temperature, solvent polarity). Use statistical tools (ANOVA) to identify significant factors. Cross-reference with systematic review frameworks (e.g., Cochrane Handbook guidelines) to mitigate bias in data interpretation .
Q. What advanced analytical techniques are recommended for detecting trace degradation products or impurities?
- Methodology :
- LC-QTOF-MS : Enables high-resolution identification of degradation byproducts (e.g., hydrolyzed 4-heptylbenzoic acid).
- X-ray Crystallography : Resolve structural ambiguities in crystalline derivatives.
- Stability-Indicating Assays : Validate methods per ICH guidelines using forced degradation (heat, light, pH extremes) .
Q. How can structure-activity relationships (SAR) be assessed for this compound derivatives in biological systems?
- Methodology : Synthesize analogs with varied alkyl chain lengths or substituents (e.g., nitro, cyano groups). Evaluate antimicrobial or enzyme inhibition activity via microplate assays (e.g., MIC for bacteria, IC₅₀ for enzymes). Corrogate SAR with computational modeling (e.g., DFT for electronic effects, molecular docking for target binding) .
Q. What safety protocols are critical when handling this compound in high-throughput screening?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
